molecular formula C12H16O2 B1142290 (1R,2R)-1-phenylcyclohexane-1,2-diol CAS No. 125132-75-4

(1R,2R)-1-phenylcyclohexane-1,2-diol

Cat. No.: B1142290
CAS No.: 125132-75-4
M. Wt: 192.25
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Description

(1R,2R)-1-Phenylcyclohexane-1,2-diol is a high-value chiral diol that serves as a versatile building block in organic and pharmaceutical research. This compound is recognized for its defined cis stereochemistry, which provides a rigid scaffold for inducing stereoselectivity in chemical transformations. Its primary research value lies in its application as a precursor in the synthesis of enantiomerically pure compounds. For instance, it can be efficiently transformed into valuable intermediates like trans-2-phenylcyclohexanol, a structural motif relevant to bioactive molecule development . The diol is typically accessed via the Sharpless Asymmetric Dihydroxylation of 1-phenylcyclohexene, a well-established method that delivers high enantiomeric excess . Beyond its use as a synthetic intermediate, this compound is also a substrate for studying catalytic oxidation processes. Recent methodologies utilizing bio-inspired manganese catalysts under aerobic conditions can perform the oxidative cleavage of such 1,2-diols, offering a greener alternative to traditional stoichiometric oxidants . This makes the compound relevant for research in sustainable chemistry and catalytic mechanism studies. Its utility spans the investigation of chiral recognition, the development of separation processes, and the creation of new enantioselective catalysts .

Properties

IUPAC Name

(1R,2R)-1-phenylcyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNHEYDAIICUDL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-phenylcyclohexane-1,2-diol typically involves the dihydroxylation of 1-phenylcyclohexene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods, such as using less toxic oxidants, is an area of ongoing research .

Chemical Reactions Analysis

Chemical Reactions Involving (1R,2R)-1-phenylcyclohexane-1,2-diol

This compound participates in various chemical reactions due to its functional hydroxyl groups. The following are notable reaction types:

Oxidation Reactions

The hydroxyl groups facilitate oxidation reactions where they can be converted into aldehydes or ketones. Common reagents include:

  • Chromic Acid : Used for strong oxidation.

  • Osmium Tetroxide : Employed in milder conditions for selective oxidation.

Reduction Reactions

Reduction of the carbonyl products formed from oxidation can regenerate the diol or further modify it into other alcohols.

Esterification Reactions

The hydroxyl groups can react with carboxylic acids to form esters. This reaction is significant in modifying the compound for various applications.

Ether Formation

Through nucleophilic substitution reactions with alkyl halides, ethers can be synthesized from this compound.

Conformational Studies

Research indicates that the presence of the phenyl substituent induces conformational locking relative to other diols. The interactions between intra- and intermolecular hydrogen bonds significantly influence the reactivity and stability of the compound .

Scientific Research Applications

Asymmetric Synthesis

Chiral Building Block
(1R,2R)-1-phenylcyclohexane-1,2-diol serves as an important chiral building block in organic synthesis. It can be utilized to create complex molecules with specific stereochemical configurations. The compound's ability to participate in stereoselective reactions makes it essential in the synthesis of pharmaceuticals and agrochemicals .

Synthetic Routes
Various synthetic routes are available for producing this compound. These methods often involve the use of chiral catalysts or auxiliaries that enhance the yield and selectivity of the desired products .

Catalysis

Chiral Ligands in Catalysis
The compound acts as a chiral ligand in catalytic processes, particularly in transition metal-catalyzed reactions. Its chirality allows it to form selective complexes with metal centers, facilitating enantioselective transformations . For example, studies have shown that this compound can enhance the efficiency of oxidative cleavage reactions when used with manganese complexes under blue light irradiation .

Reaction TypeCatalyst UsedYield (%)
Oxidative CleavageMn(dtbpy)₂(OTf)₂67
Enantioselective SynthesisVarious chiral ligandsUp to 84

Influence on Enzyme Activity
Research indicates that this compound can influence enzyme activity through hydrogen bonding and steric effects. Its hydroxyl groups can interact with active sites of enzymes or receptors, potentially modulating their functions . This property is particularly useful for drug design and development.

Case Study: Enzyme Interaction
A study demonstrated that this compound could enhance the binding affinity of substrates to certain enzymes, suggesting its potential role as a therapeutic agent in enzyme modulation .

Chromatographic Applications

Chiral Selector in Chromatography
The compound is also employed as a chiral selector in chromatographic techniques. Its ability to form complexes with various analytes enhances separation efficiency and selectivity. This application is critical for analytical chemistry and quality control in pharmaceuticals .

Chromatographic TechniqueApplication
High-performance liquid chromatography (HPLC)Chiral separation of enantiomers
Gas chromatographyAnalysis of volatile compounds

Pharmaceutical Applications

Therapeutic Potential
The unique properties of this compound position it as a candidate for various therapeutic applications. Its derivatives have been explored for use in non-steroidal anti-inflammatory drugs, ACE inhibitors, and other pharmaceutical agents due to their biological activity and ability to modulate enzyme interactions .

Mechanism of Action

The mechanism by which (1R,2R)-1-phenylcyclohexane-1,2-diol exerts its effects depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating specific interactions and reactions .

Comparison with Similar Compounds

Structural Analogs

(1R,2R)-Cyclohexane-1,2-diol
  • Structure : Lacks the phenyl substituent, retaining only the cyclohexane backbone with vicinal diols.
  • Synthesis : Synthesized via enzymatic or chemical methods; used in metal complexation studies.
  • Properties : Lower molecular weight (114.14 g/mol vs. 206.24 g/mol for the phenyl analog) and altered solubility. Forms stable complexes with copper and sodium ions, as demonstrated in crystallographic studies .
  • Applications : Primarily used in coordination chemistry, contrasting with the phenyl derivative’s role in asymmetric catalysis .
(1R,2R)-1-Methylcyclohexane-1,2-diol (CAS 19534-08-8)
  • Structure : Methyl group replaces the phenyl substituent.
(1R,2R)-1-Phenylpropane-1,2-diol (PPD)
  • Structure : Propane backbone with phenyl and vicinal diols.
  • Synthesis : Produced via a two-step enzymatic cascade (carboligation and oxidoreduction) with cofactor recycling, achieving high yield and ee .
  • Applications : Demonstrates green chemistry principles, contrasting with the Sharpless AD route’s reliance on chiral ligands .

Stereochemical Analogs

Racemic (±)-1-Phenylcyclohexane-1,2-diol
  • Synthesis : Prepared via chemical oxidation of 1-phenyl-1-cyclohexene using H₂O₂, yielding 83% as a racemic mixture .
  • Properties: Lower optical purity limits applications in enantioselective reactions.
cis vs. trans Isomers
  • Kinetic Resolution : Trans-(1R,2R)-cyclohexane-1,2-diol exhibits lower activation barriers in acylation reactions compared to cis-(1R,2S) isomers, enabling kinetic resolution using chiral tetrapeptides .
  • Thermodynamic Preference : DFT studies suggest (1R,2R)-trans isomers form more stable complexes with chiral catalysts, enhancing their utility in asymmetric synthesis .

Functionalized Derivatives

Brominated Derivative: (1R,2R)-4-Bromocyclohex-3-ene-1,2-diol
  • Structure : Incorporates a bromine atom at the 4-position of the cyclohexene ring.
Prottremin Derivatives
  • Structure : (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, with additional substituents.
  • Biological Activity : Demonstrates antiparkinsonian activity in vivo, whereas (1R,2R)-1-phenylcyclohexane-1,2-diol lacks significant bioactivity in comparable assays .

Biological Activity

(1R,2R)-1-phenylcyclohexane-1,2-diol is a chiral organic compound with significant biological activity attributed to its unique stereochemistry and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and enzymology.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted at the 1 and 2 positions with hydroxyl groups and a phenyl group. Its molecular formula is C12H16O2C_{12}H_{16}O_2, and it exhibits chirality due to the specific arrangement of its substituents.

Key Properties:

  • Molecular Weight: 192.26 g/mol
  • Solubility: Soluble in organic solvents like ethanol and ether; limited solubility in water.
  • Melting Point: Varies based on purity; typically solid or colorless liquid.

The biological activity of this compound primarily involves:

  • Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity and stability.
  • π-π Interactions: The phenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their functions.
  • Chiral Auxiliary Role: It serves as a chiral auxiliary in asymmetric synthesis, stabilizing specific transition states during chemical reactions.

1. Enzyme-Catalyzed Reactions

This compound acts as a model substrate for studying stereoselective processes. Its interactions with enzymes have been shown to affect substrate binding affinities and catalytic efficiencies. This property is particularly valuable in drug design and development.

Case Study:
Research has demonstrated that this compound influences the activity of certain enzymes through steric effects and hydrogen bonding. For example, studies involving cytochrome P450 enzymes indicated that the diol could modulate enzyme activity by altering substrate orientation .

2. Chiral Recognition Processes

The compound has been utilized in studies of chiral recognition within crown ethers and other molecular systems. Its ability to form stable complexes with chiral selectors enhances its utility in asymmetric synthesis.

Comparative Analysis of Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

CompoundStructure CharacteristicsUnique Features
This compoundEnantiomer of (1S,2S)Different biological activities due to opposite stereochemistry
1-Phenylcyclohexane-1,2-dioneOxidized derivativeExhibits different reactivity compared to the diol
1-PhenylcyclohexanolContains only one hydroxyl groupUsed in different synthetic contexts

Future Perspectives

The potential applications of this compound in drug development are promising due to its capability to influence enzyme activity and serve as a chiral building block. Ongoing research is likely to explore its role in synthesizing novel pharmaceuticals and understanding enzyme mechanisms more deeply.

Q & A

Q. What are the primary synthetic routes for (1R,2R)-1-phenylcyclohexane-1,2-diol, and how can their yields be optimized?

The compound is synthesized via two main routes:

  • Cyclohexene oxidation : Direct oxidation of cyclohexene derivatives yields the diol with ~94% efficiency.
  • Epoxide ring-opening : Anti-dihydroxylation of cyclohexene oxide using peroxyacetic acid generates the diastereomerically pure product (87% yield). Key parameters include temperature control (0–5°C) and stoichiometric ratios of oxidizing agents . Yield optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (e.g., 5–10 mol% for epoxide opening).

Q. How can the enantiopurity of this compound be validated experimentally?

Enantiopurity is assessed using:

  • Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase.
  • NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting for enantiomers in 1H^1\text{H}-NMR spectra .
  • Optical rotation : Compare observed [α]D25[α]_D^{25} values with literature data (e.g., +42° for (1R,2R)-isomer) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) to avoid dermal contact.
  • Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation.
  • Dispose of waste via neutralization with dilute HCl followed by incineration .

Q. Which assays are suitable for evaluating the antioxidant activity of this compound derivatives?

Standard methods include:

  • DPPH radical scavenging : Measure absorbance decay at 517 nm after 30 min incubation.
  • Ferric reducing antioxidant power (FRAP) : Quantify Fe2+^{2+}-TPTZ complex formation at 593 nm.
  • Hydroxyl radical scavenging : Use the deoxyribose assay with thiobarbituric acid-reactive substances (TBARS) detection .

Advanced Research Questions

Q. How does stereoelectronic control influence the kinetic resolution of this compound using chiral catalysts?

DFT studies reveal that chiral tetrapeptides (e.g., Boc-protected catalysts) preferentially bind the (1R,2R)-isomer via hydrogen bonding with vicinal diol groups. The trans-diol exhibits a lower acyl transfer barrier (ΔG^‡ ≈ 18 kcal/mol) than cis-diols, enabling selective acylation of (1S,2S)-enantiomers. Experimental validation via 1H^1\text{H}-NMR kinetics is critical for cis-diol systems .

Q. Why do Mo-based catalysts favor cleavage over deoxydehydration (DODH) in aromatic diol substrates like this compound?

With [Cp*MoO2_2]2_2O catalysts, aromatic diols undergo oxidative C–C cleavage to form benzaldehyde (47% yield) rather than styrene. This is attributed to the stabilization of Mo–oxo intermediates via π-backbonding with the phenyl group, which lowers the activation energy for cleavage versus DODH pathways .

Q. How can computational models reconcile discrepancies between predicted and experimental stereoselectivity in diol-derived ligands?

  • Perform conformational sampling (e.g., Monte Carlo or MD simulations) to identify low-energy diol-catalyst complexes.
  • Compare calculated Boltzmann populations of transition states with experimental enantiomeric excess (ee). For unresolved contradictions (e.g., cis-diol systems), refine DFT functionals (e.g., ωB97X-D3 with def2-TZVP basis sets) and validate with X-ray crystallography of intermediates .

Q. What structural modifications enhance the biological activity of this compound derivatives in neurodegenerative models?

  • Electron-withdrawing substituents (e.g., –NO2_2, –CF3_3) on the phenyl ring improve blood-brain barrier permeability.
  • Thiadiazole or azepane heterocycles (as in antiparkinsonian analogs) increase metal-chelating capacity, enhancing radical scavenging. Validate via in vivo MPTP-induced Parkinson’s models and comparative SAR studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic behavior of this compound in asymmetric synthesis?

  • Replicate conditions : Ensure identical catalyst loadings, solvents (e.g., toluene vs. THF), and temperatures.
  • Characterize intermediates : Use 13C^{13}\text{C}-NMR to confirm intermediate structures (e.g., acylated vs. oxidized species).
  • Cross-validate methods : Compare HPLC ee values with kinetic data from stopped-flow IR spectroscopy .

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